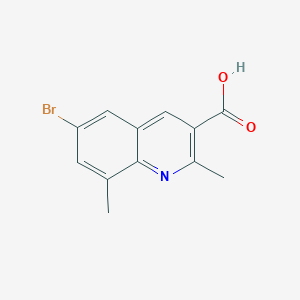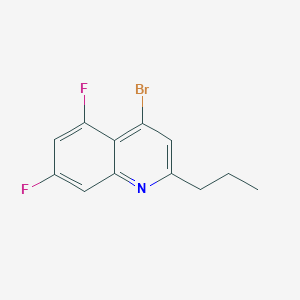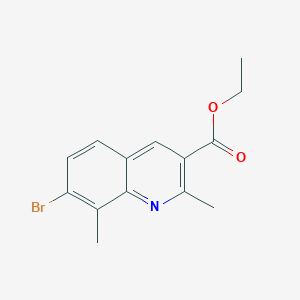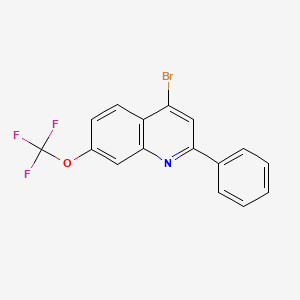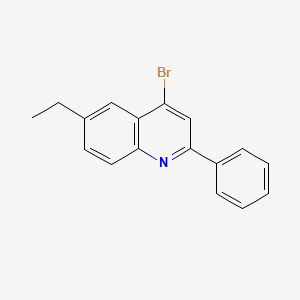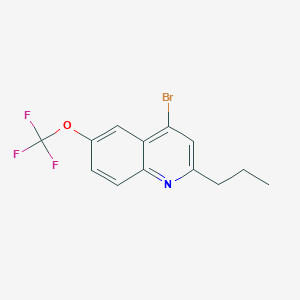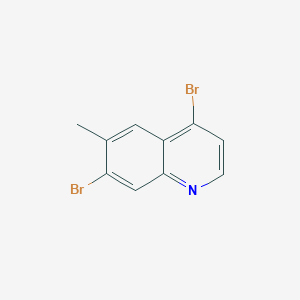
4-Bromo-7-fluoro-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Bromo-7-fluoro-2-phenylquinoline, has been a topic of interest in recent years . Various synthesis protocols have been reported, including classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Bromo-7-fluoro-2-phenylquinoline consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The molecule is further substituted with a bromine atom, a fluorine atom, and a phenyl group .Chemical Reactions Analysis
Quinoline and its derivatives, including 4-Bromo-7-fluoro-2-phenylquinoline, are known to undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Physical And Chemical Properties Analysis
4-Bromo-7-fluoro-2-phenylquinoline is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available literature .Safety and Hazards
Zukünftige Richtungen
Quinoline derivatives, including 4-Bromo-7-fluoro-2-phenylquinoline, continue to be a focus of research due to their versatile applications in medicinal chemistry . Future research may focus on developing more efficient synthesis methods, investigating new biological activities, and exploring potential applications in various fields .
Eigenschaften
CAS-Nummer |
1189107-13-8 |
|---|---|
Produktname |
4-Bromo-7-fluoro-2-phenylquinoline |
Molekularformel |
C15H9BrFN |
Molekulargewicht |
302.14 g/mol |
IUPAC-Name |
4-bromo-7-fluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H9BrFN/c16-13-9-14(10-4-2-1-3-5-10)18-15-8-11(17)6-7-12(13)15/h1-9H |
InChI-Schlüssel |
UHAWWPDOQVVGKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



